Acide sandaracopimarique

Vue d'ensemble

Description

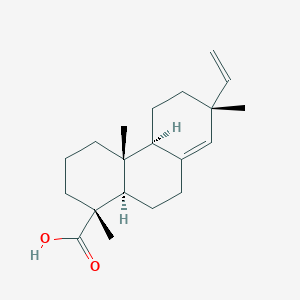

Sandaracopimaric acid: is a pimarane diterpenoid that is naturally found in several plant species, including the sandarac tree (Tetraclinis articulata). This compound is characterized by its unique structure, which includes a carboxy group at position 1 and a vinyl group at position 7. It is a significant component of the sandarac resin, which has been historically used for various purposes, including varnish production and traditional medicine .

Applications De Recherche Scientifique

Sandaracopimaric acid has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.

Mécanisme D'action

Target of Action

Sandaracopimaric acid is a diterpenoid compound that has been identified to have anti-inflammatory properties . It has been found to effectively reduce the contraction of phenylephrine-induced pulmonary arteries .

Mode of Action

It is known to exhibit anti-inflammatory properties by reducing the contraction of phenylephrine-induced pulmonary arteries

Biochemical Pathways

Sandaracopimaric acid is involved in several biochemical pathways. It has been found to be associated with the MAPK signaling pathway, IL-17 signaling pathway, lipid and atherosclerotic signaling pathway, Toll-like receptor signaling pathway, and TNF signaling pathway . These pathways play crucial roles in inflammation and immune responses, suggesting that sandaracopimaric acid may exert its effects by modulating these pathways.

Result of Action

The molecular and cellular effects of sandaracopimaric acid’s action are primarily related to its anti-inflammatory properties . By modulating inflammation-related pathways, it can potentially alleviate inflammation and related symptoms.

Action Environment

The action, efficacy, and stability of sandaracopimaric acid can be influenced by various environmental factors. For instance, the resin from which sandaracopimaric acid is derived is found in several plant species, suggesting that the plant’s growth conditions could impact the compound’s properties . .

Analyse Biochimique

Biochemical Properties

Sandaracopimaric acid is a diterpenoid, a type of molecule that plays a crucial role in the biochemistry of many organisms

Molecular Mechanism

It is known to bind to certain biomolecules and may influence enzyme activity and gene expression

Metabolic Pathways

Sandaracopimaric acid is involved in various metabolic pathways due to its diterpenoid structure . It may interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sandaracopimaric acid can be synthesized through various chemical reactions involving diterpenoid precursors. One common method involves the derivatization of the resin using gas chromatography-mass spectrometry (GC-MS). The characteristic peaks for the TMS ester of sandaracopimaric acid are observed at m/z 374, 359, and 257 .

Industrial Production Methods: Industrial production of sandaracopimaric acid typically involves the extraction of the resin from the sandarac tree. The resin is then subjected to purification processes to isolate the desired compound. Techniques such as supercritical fluid chromatography (UHPSFC) have been employed to quantify and separate diterpene resin acids, including sandaracopimaric acid .

Analyse Des Réactions Chimiques

Types of Reactions: Sandaracopimaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the carboxy and vinyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) and chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sandaracopimaric acid can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparaison Avec Des Composés Similaires

- Pimaric acid

- Isopimaric acid

- Abietic acid

- Dehydroabietic acid

- Neoabietic acid

Comparison: Sandaracopimaric acid is unique due to its specific structural features, such as the carboxy and vinyl groups, which influence its chemical reactivity and biological activity. Compared to other similar compounds like pimaric acid and isopimaric acid, sandaracopimaric acid exhibits distinct chemical behavior and potential therapeutic applications .

Activité Biologique

Sandaracopimaric acid (SA) is a tricyclic diterpenoid compound predominantly found in various plant species, particularly in the resin of Commiphora species. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, vasodilatory, and potential anticancer properties. This article aims to compile and analyze the current knowledge regarding the biological activity of sandaracopimaric acid, supported by relevant research findings and case studies.

Chemical Structure

Sandaracopimaric acid is characterized by its unique molecular structure, which contributes to its biological properties. The chemical formula for SA is , and it is classified as a monocarboxylic acid. The structure can be represented as follows:

1. Vasodilatory Effects

Research has demonstrated that sandaracopimaric acid exhibits significant vasodilatory effects. A study isolated SA from Commiphora opobalsamum, revealing that it reduced the contraction of phenylephrine-induced pulmonary arteries in a concentration-dependent manner. This effect was significantly influenced by the endothelium, suggesting that SA may enhance nitric oxide (NO) production through the PI3K/Akt-eNOS signaling pathway .

Table 1: Vasodilatory Effects of Sandaracopimaric Acid

2. Antitumor Activity

Sandaracopimaric acid has also been investigated for its antitumor properties. In vitro studies have shown that SA can inhibit cell growth in various cancer cell lines, indicating its potential as a therapeutic agent. For instance, it was noted that SA exhibited inhibitory effects on human umbilical vein endothelial cells (HUVECs) with an IC50 value of 0.122 μM, suggesting a strong cytotoxicity profile against proliferative cells .

Table 2: Antitumor Activity of Sandaracopimaric Acid

3. Anti-inflammatory Properties

The anti-inflammatory potential of sandaracopimaric acid has been highlighted in several studies. It has been observed to modulate inflammatory pathways, potentially reducing markers such as TNF-α and IL-6 in various models. This activity may be beneficial for treating inflammatory diseases and conditions associated with oxidative stress.

Case Studies

Several case studies have explored the pharmacological applications of sandaracopimaric acid:

- Case Study 1 : A study involving rats demonstrated that oral administration of SA led to significant reductions in blood pressure, supporting its use as an antihypertensive agent .

- Case Study 2 : In a clinical setting, patients treated with formulations containing sandaracopimaric acid reported improved symptoms related to chronic inflammatory conditions, indicating its therapeutic potential .

Propriétés

IUPAC Name |

(1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVJRKBZMUDEEV-KRFUXDQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893311 | |

| Record name | Cryptopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-74-9 | |

| Record name | (-)-Sandaracopimaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sandaracopimaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptopimaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cryptopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SANDARACOPIMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4BJH0IA3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.